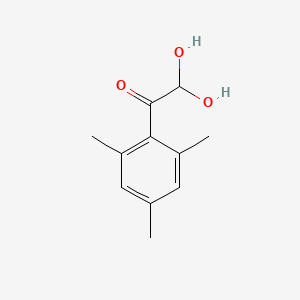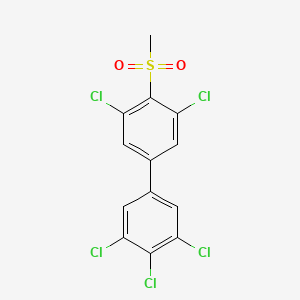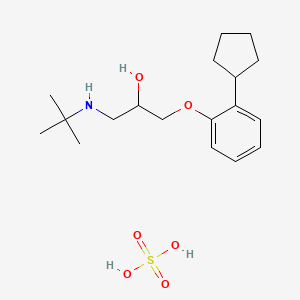
Penbutolol (sulfate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Penbutolol sulfate is a compound belonging to the beta-blocker class of drugs. It is primarily used to treat hypertension by binding to both beta-1 and beta-2 adrenergic receptors, making it a non-selective beta-blocker . Penbutolol sulfate can act as a partial agonist at beta adrenergic receptors, exhibiting sympathomimetic properties .
准备方法
Synthetic Routes and Reaction Conditions
Penbutolol sulfate is synthesized through a series of chemical reactions involving the formation of the core structure followed by sulfonation. The synthetic route typically involves the reaction of tert-butylamine with 2-cyclopentylphenol to form the intermediate, which is then reacted with epichlorohydrin to yield the final product . The reaction conditions often include the use of solvents like methanol and catalysts to facilitate the reactions.
Industrial Production Methods
In industrial settings, the production of penbutolol sulfate involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as crystallization, filtration, and drying to obtain the final product in its sulfate form .
化学反应分析
Types of Reactions
Penbutolol sulfate undergoes various chemical reactions, including:
Oxidation: Penbutolol sulfate can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: The compound can be reduced to its corresponding alcohols.
Substitution: Penbutolol sulfate can undergo nucleophilic substitution reactions, particularly at the beta-adrenergic receptor sites.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathways .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of penbutolol sulfate, which can have varying pharmacological properties .
科学研究应用
Penbutolol sulfate has a wide range of scientific research applications:
作用机制
Penbutolol sulfate exerts its effects by acting on the beta-1 adrenergic receptors in both the heart and the kidney. When these receptors are activated by catecholamines, they stimulate a coupled G protein that leads to the conversion of adenosine triphosphate to cyclic adenosine monophosphate (cAMP). This increase in cAMP ultimately alters the movement of calcium ions in heart muscle, increasing heart rate. Penbutolol sulfate blocks this pathway, thereby decreasing heart rate and lowering blood pressure .
相似化合物的比较
Penbutolol sulfate is unique among beta-blockers due to its non-selective binding to both beta-1 and beta-2 adrenergic receptors and its partial agonist activity. Similar compounds include:
Propranolol: Another non-selective beta-blocker but without partial agonist activity.
Atenolol: A selective beta-1 blocker with no activity on beta-2 receptors.
Metoprolol: Similar to atenolol, it selectively binds to beta-1 receptors.
Penbutolol sulfate’s unique properties make it a valuable compound in both clinical and research settings.
属性
分子式 |
C18H31NO6S |
|---|---|
分子量 |
389.5 g/mol |
IUPAC 名称 |
1-(tert-butylamino)-3-(2-cyclopentylphenoxy)propan-2-ol;sulfuric acid |
InChI |
InChI=1S/C18H29NO2.H2O4S/c1-18(2,3)19-12-15(20)13-21-17-11-7-6-10-16(17)14-8-4-5-9-14;1-5(2,3)4/h6-7,10-11,14-15,19-20H,4-5,8-9,12-13H2,1-3H3;(H2,1,2,3,4) |
InChI 键 |
KTXVDQNRHZQBOR-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)NCC(COC1=CC=CC=C1C2CCCC2)O.OS(=O)(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[3-(5-aminonaphthalen-1-yl)propyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B13836296.png)
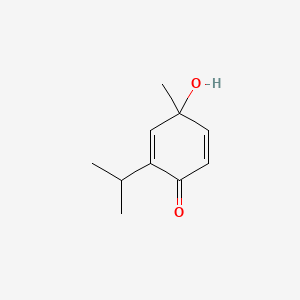
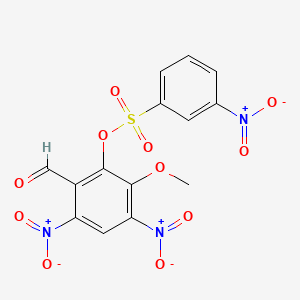
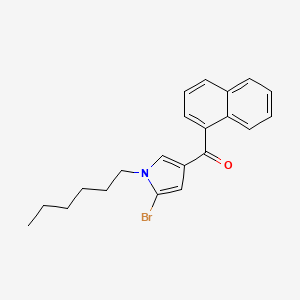

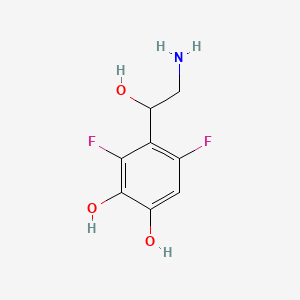
![(1R,5R)-bicyclo[3.2.1]octan-2-one](/img/structure/B13836335.png)
![N-[2,3,5,6-tetradeuterio-4-(4-nitrophenyl)sulfonylphenyl]acetamide](/img/structure/B13836343.png)
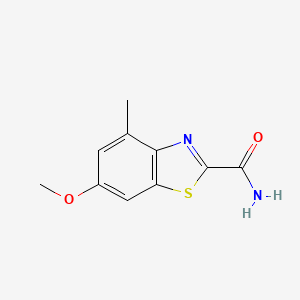
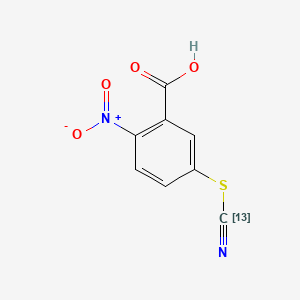
![1-(2-Amino-ethyl)-1H-[1,2,3]triazole-4-carboxylic acid cyclopropylamide](/img/structure/B13836381.png)
